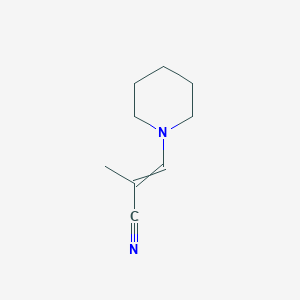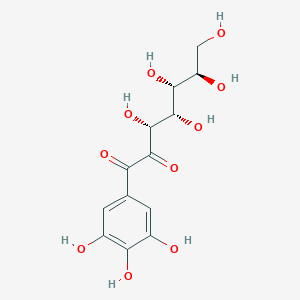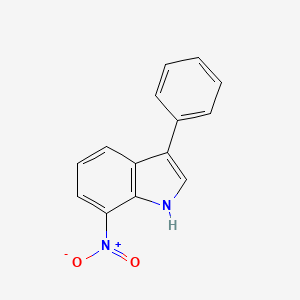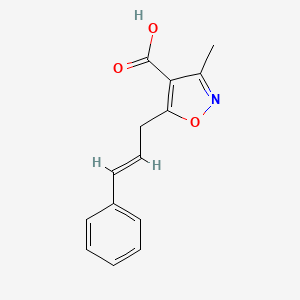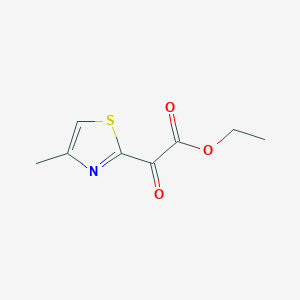
Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a methylthiazole ring, and an oxoacetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate can be synthesized through a one-pot procedure. The synthesis typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives. The reaction is carried out under mild conditions, often in the presence of a catalyst such as iodine . The process involves the formation of an intermediate, ethyl 2-bromo-3-oxobutanoate, which then reacts with thiourea to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biodegradable solvents and microwave irradiation, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiazole ring can undergo substitution reactions with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated compounds like phenacyl bromides and ethyl bromoacetate are typical reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazole compounds .
Aplicaciones Científicas De Investigación
Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes. This interaction can modulate the activity of enzymes, inhibit receptor binding, or alter cellular pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Similar in structure but contains an amino group instead of an oxo group.
4-methyl-2-(methylamino)thiazole-5-carboxylate: Contains a methylamino group, leading to different biological activities.
Uniqueness
Ethyl 2-(4-methylthiazol-2-yl)-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the oxoacetate moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
51221-41-1 |
|---|---|
Fórmula molecular |
C8H9NO3S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
ethyl 2-(4-methyl-1,3-thiazol-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H9NO3S/c1-3-12-8(11)6(10)7-9-5(2)4-13-7/h4H,3H2,1-2H3 |
Clave InChI |
UAKXQGZOSYFAAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=NC(=CS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


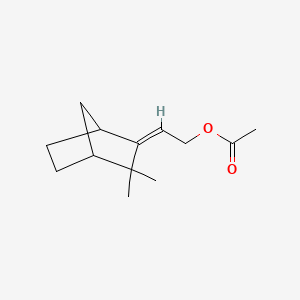

![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
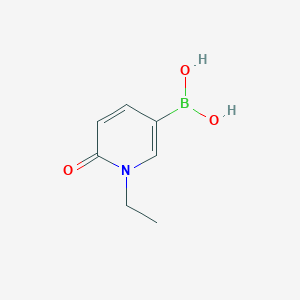
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)

![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
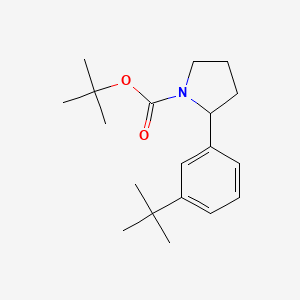
![2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)

